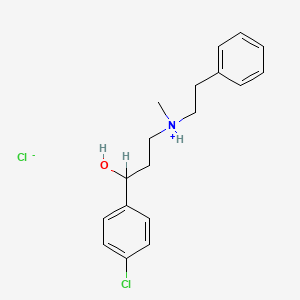

Benzyl alcohol, p-chloro-alpha-(2-(alpha-methylphenethylamino)ethyl)-, hydrochloride

CAS No.: 88838-11-3

Cat. No.: VC18453607

Molecular Formula: C18H23Cl2NO

Molecular Weight: 340.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 88838-11-3 |

|---|---|

| Molecular Formula | C18H23Cl2NO |

| Molecular Weight | 340.3 g/mol |

| IUPAC Name | [3-(4-chlorophenyl)-3-hydroxypropyl]-methyl-(2-phenylethyl)azanium;chloride |

| Standard InChI | InChI=1S/C18H22ClNO.ClH/c1-20(13-11-15-5-3-2-4-6-15)14-12-18(21)16-7-9-17(19)10-8-16;/h2-10,18,21H,11-14H2,1H3;1H |

| Standard InChI Key | DYXCORAHUFMWEV-UHFFFAOYSA-N |

| Canonical SMILES | C[NH+](CCC1=CC=CC=C1)CCC(C2=CC=C(C=C2)Cl)O.[Cl-] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzyl alcohol core substituted at the para position with a chlorine atom. The alpha carbon of the benzyl group is further functionalized with a 2-(alpha-methylphenethylamino)ethyl side chain, which is protonated as a hydrochloride salt. Key structural attributes include:

-

IUPAC Name: [3-(4-Chlorophenyl)-3-hydroxypropyl]-methyl-(2-phenylethyl)azanium chloride .

-

Chirality: One undefined stereocenter, contributing to potential enantiomeric diversity .

Physicochemical Profile

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 340.3 g/mol | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 2 | |

| Topological Surface Area | 24.7 Ų | |

| LogP (Octanol-Water) | 3.45 (estimated) |

The compound’s moderate hydrophilicity (LogP ~3.45) suggests balanced solubility in polar and nonpolar solvents, a trait critical for pharmaceutical formulation .

Synthesis and Reaction Mechanisms

Synthetic Pathways

The synthesis typically involves multi-step alkylation and amination reactions. A representative route includes:

-

Nucleophilic Alkylation: Reaction of p-chlorobenzyl chloride with alpha-methylphenethylamine under basic conditions to form the tertiary amine intermediate.

-

Hydrochloride Salt Formation: Treatment with hydrochloric acid to precipitate the final product.

Source highlights the utility of Raney nickel catalysts in analogous benzylamine syntheses via hydrogen borrowing methodologies. Optimized conditions (180°C, -xylene solvent) achieve ~61% selectivity for primary amines, though competing hydrogenolysis and decarbonylation pathways necessitate careful control .

Reaction Optimization

Key parameters influencing yield and purity:

-

Catalyst Loading: 200 mg Raney Ni per 0.5 mmol substrate minimizes side reactions (e.g., toluene formation) .

-

Solvent Choice: -Xylene enhances selectivity compared to -amyl alcohol or water .

-

Temperature: 180°C balances conversion (83%) and selectivity .

Applications in Pharmaceutical Research

Therapeutic Exploration

Ongoing investigations focus on:

-

Antidepressant Development: Modulation of monoamine oxidase (MAO) activity.

-

Analgesic Potential: Interaction with opioid receptors via the phenethylamine scaffold.

Comparative Analysis with Related Compounds

| Compound | Structural Features | Key Differences |

|---|---|---|

| Benzyl Alcohol | Simple aromatic alcohol | Lacks amine functionality |

| Atomoxetine Hydrochloride | Similar amine structure | Fluorine substitution |

| Alpha-Methylphenethylamine | No chloro substituent | Higher stimulant potency |

The chlorine atom in the subject compound enhances electrophilicity, potentially improving receptor binding compared to non-halogenated analogs.

Future Directions and Challenges

Synthetic Chemistry

-

Catalyst Innovation: Developing non-nickel catalysts (e.g., Pd/C) to reduce decarbonylation side reactions .

-

Enantioselective Synthesis: Leveraging chiral auxiliaries to isolate biologically active enantiomers .

Pharmacological Studies

-

In Vivo Toxicity Profiles: Acute and chronic exposure studies in model organisms.

-

Target Identification: High-throughput screening against GPCR libraries.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume